molecular formula C11H10N2O3 B5913729 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 128366-01-8

4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913729
CAS RN: 128366-01-8
M. Wt: 218.21 g/mol
InChI Key: QATJOQLILULHDL-UHFFFAOYSA-N
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Description

4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HQNO, is a natural product that has been identified in the secretions of various bacteria and fungi. It has been found to have a wide range of biological activities, including antibiotic, antitumor, and antiparasitic properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to bind to the bacterial respiratory enzyme, cytochrome bc1, inhibiting its activity and leading to the accumulation of reactive oxygen species. This accumulation of reactive oxygen species can lead to bacterial cell death.
Biochemical and Physiological Effects:
4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of genes involved in oxidative stress response and to activate the transcription factor, Nrf2, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its broad spectrum of activity against various bacterial strains, making it a useful tool for studying bacterial respiration and oxidative stress response. However, one limitation of using 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide could focus on its potential use as an antibiotic or antitumor agent. Additionally, further studies could investigate the mechanism of action of 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential role in regulating oxidative stress response and biofilm formation. Finally, research could also focus on the development of new synthesis methods for 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which could improve its efficiency and yield.

Synthesis Methods

4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized by a number of methods, including the reaction of 2-hydroxy-1,4-naphthoquinone with methylamine, or the reaction of 2-hydroxy-1,4-naphthoquinone with methylamine and acetic anhydride. Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with methylamine and then with acetic anhydride.

Scientific Research Applications

4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its biological activities and has been found to have a wide range of applications. It has been shown to have antibacterial activity against a number of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit antitumor activity, inhibiting the growth of various cancer cell lines. Additionally, 4-hydroxy-N-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

4-hydroxy-N-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-12-10(15)8-9(14)6-4-2-3-5-7(6)13-11(8)16/h2-5H,1H3,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATJOQLILULHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155862
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-

CAS RN

128366-01-8
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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